1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one
Description
1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a pyrazinone core substituted with a methyl group at position 1 and an oxetane ring at position 2. The oxetane moiety (a strained 3-membered cyclic ether) distinguishes this compound from structurally related derivatives. Oxetanes are increasingly valued in medicinal chemistry for their ability to enhance metabolic stability, solubility, and bioavailability compared to larger cyclic or linear substituents .
Properties
IUPAC Name |
1-methyl-3-(oxetan-3-yloxy)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-10-3-2-9-7(8(10)11)13-6-4-12-5-6/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIUWAHKTQZKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxetane ring followed by the introduction of the pyrazinone moiety. Reaction conditions often involve the use of strong bases and specific catalysts to facilitate the cyclization and coupling reactions. Industrial production methods may employ flow microreactor systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, yielding reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Cyclization: The oxetane ring can participate in cyclization reactions under acidic or basic conditions, forming various cyclic structures.
Scientific Research Applications
1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its use in drug development, particularly for its unique structural features that may enhance drug efficacy and selectivity.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism by which 1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one exerts its effects involves interactions with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed biological activities .
Comparison with Similar Compounds
Oxetane vs. Larger Ether Rings
- Oxetane (C₈H₁₀N₂O₂) : The 3-membered oxetane ring introduces steric strain, which can improve binding affinity and metabolic stability compared to bulkier substituents like tetrahydrofuran (oxolan-3-yloxy) .
- Propenyloxy (C₈H₁₀N₂O₂) : The allyl ether group may confer reactivity (e.g., oxidation to epoxides) but lacks the metabolic advantages of oxetanes .
Heterocyclic vs. Halogenated Substituents
- Piperazine (C₉H₁₄N₄O) : The basic nitrogen atoms in piperazine enhance solubility and are common in CNS-targeting drugs. However, they may increase off-target interactions compared to neutral oxetanes .
- 6-Bromo-3-chloro (C₄H₂BrClN₂O) : Halogen atoms improve membrane permeability but reduce aqueous solubility, limiting bioavailability in polar environments .
Aromatic vs. Aliphatic Substituents
Biological Activity
1-Methyl-3-(oxetan-3-yloxy)-1,2-dihydropyrazin-2-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure that includes a dihydropyrazinone core and an oxetane moiety, which may contribute to its biological activities. The chemical formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of related pyrazinones against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 62.5 to 125 µg/mL for MRSA, indicating potent antibacterial activity .
Anticancer Properties
Dihydropyrazinones have also been investigated for their antiproliferative effects on cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC50 values as low as 200 µg/mL against HeLa and A549 cell lines, suggesting a potential role in cancer therapy . The mechanisms of action may involve the induction of apoptosis and inhibition of cell cycle progression.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Quorum Sensing Interference : Some derivatives have been noted to disrupt quorum sensing in bacteria, which could lead to reduced virulence and enhanced susceptibility to host defenses .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of a series of dihydropyrazinones, including this compound. The results indicated that this compound exhibited a notable reduction in bacterial load in vitro against MRSA and E. coli, suggesting its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, this compound was tested for its antiproliferative effects. The compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of approximately 180 µg/mL. Further assays revealed that the compound induced apoptosis through caspase activation pathways.
Data Summary
| Biological Activity | Tested Strains/Cell Lines | MIC/IC50 Values |
|---|---|---|
| Antibacterial | MRSA | 62.5 - 125 µg/mL |
| E. coli | 78.12 µg/mL | |
| Anticancer | HeLa | 180 µg/mL |
| A549 | 200 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
